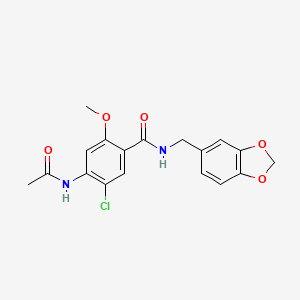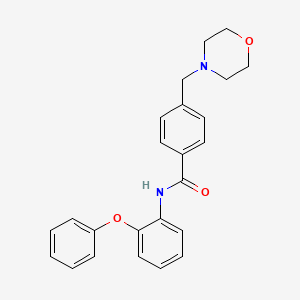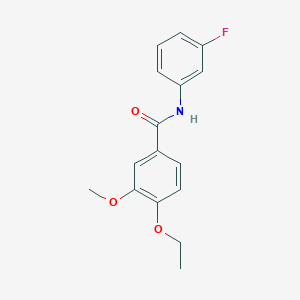![molecular formula C16H16N4O3 B4386201 1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386201.png)
1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives. It is commonly known as theophylline, which is a well-known bronchodilator used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been widely studied for its biochemical and physiological effects, as well as its mechanism of action, synthesis method, and future directions for research.
Mechanism of Action
Theophylline acts as a non-selective phosphodiesterase inhibitor, which increases the intracellular levels of cyclic AMP and cyclic GMP. It also acts as an adenosine receptor antagonist, which blocks the inhibitory effects of adenosine on cyclic AMP and cyclic GMP. Theophylline also has a weak bronchodilator effect, which is thought to be due to its ability to inhibit the release of histamine and leukotrienes from mast cells.
Biochemical and Physiological Effects:
Theophylline has a wide range of biochemical and physiological effects. It has been shown to increase the heart rate and cardiac output, as well as the respiratory rate and minute ventilation. It also has a diuretic effect, which increases the excretion of sodium and water from the body. Theophylline has also been shown to have a mild stimulant effect on the central nervous system, which can lead to increased alertness and decreased fatigue.
Advantages and Limitations for Lab Experiments
Theophylline has several advantages and limitations for lab experiments. One advantage is its ability to increase the intracellular levels of cyclic AMP and cyclic GMP, which can be useful in studying the role of these molecules in cellular signaling pathways. Another advantage is its ability to act as an adenosine receptor antagonist, which can be useful in studying the effects of adenosine on cellular signaling pathways. One limitation is its narrow therapeutic window, which can make it difficult to use in experiments that require precise dosing. Another limitation is its potential for side effects, such as nausea, vomiting, and arrhythmias.
Future Directions
There are several future directions for research on theophylline. One direction is the development of new synthetic methods for the production of theophylline and its analogs. Another direction is the study of the effects of theophylline on cellular signaling pathways, particularly the role of phosphodiesterases and adenosine receptors. Another direction is the study of the effects of theophylline on other physiological systems, such as the immune system and the gastrointestinal system. Finally, there is potential for the development of new drugs based on the structure of theophylline, which could have improved efficacy and reduced side effects compared to theophylline itself.
Scientific Research Applications
Theophylline has been extensively studied for its scientific research applications. It has been used as a tool to study the role of phosphodiesterases in the regulation of cyclic nucleotide levels in cells. It has also been used to study the effects of adenosine receptor antagonists on the central nervous system. Theophylline has also been used to study the effects of caffeine on the cardiovascular system.
properties
IUPAC Name |
1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-4-6-11(7-5-10)12(21)8-20-9-17-14-13(20)15(22)19(3)16(23)18(14)2/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMCPGBMYHDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-2-furaldehyde](/img/structure/B4386129.png)
![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-ethylbenzenesulfonamide](/img/structure/B4386133.png)

![N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4386148.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4386153.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4386160.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4386180.png)

![N-(3-pyridinylmethyl)-2-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B4386205.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4386220.png)
![ethyl 4-[1-(4-acetylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4386222.png)
![N-[4-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B4386235.png)